molecular formula C10H16N4 B3362214 4-(Piperazin-1-yl)benzene-1,2-diamine CAS No. 96103-60-5

4-(Piperazin-1-yl)benzene-1,2-diamine

Cat. No. B3362214
CAS RN: 96103-60-5
M. Wt: 192.26 g/mol
InChI Key: DPDKULAHILMOIS-UHFFFAOYSA-N
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Description

“4-(Piperazin-1-yl)benzene-1,2-diamine” is an organic compound with the molecular formula C11H17N3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of piperazine derivatives, including “this compound”, has been a subject of research. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a piperazine group and two amine groups at the 1 and 2 positions . The InChI code for this compound is 1S/C11H17N3/c12-10-5-4-9(8-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 191.28 .

Safety and Hazards

The safety information for “4-(Piperazin-1-yl)benzene-1,2-diamine” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/v

properties

IUPAC Name

4-piperazin-1-ylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDKULAHILMOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538034
Record name 4-(Piperazin-1-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96103-60-5
Record name 4-(Piperazin-1-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The nitroaniline derivative (10.0 g, 0.045 mol) (obtained in step 1 above) was hydrogenated using 10% Pd-C (1.5 g) in ethanol (45 mL), by an analogous procedure to that described in preparation 1 (step 4) to yield 4-(piperazin-1-yl)-1, 2-phenylenediamine (8.0 g, 93%) as a brown viscous oil. IR (Neat) 3342 cm-1 ; 1H NMR (CDCl3) δ 2.80 (brs, 5H, NH), 3.00 (m, 8H, 4×NCH2), 6.30 (d, J=8.2 Hz, 1H), 6.38 (s, 1H), 6.62 (d, J=8.0 Hz, 1H); Mass (m/z) 192 (M+.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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